3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde: is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core structure with a chloro substituent at the 3-position and an aldehyde group at the 7-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde typically begins with commercially available starting materials such as 3-chloropyridine and hydrazine derivatives.
Cyclization Reaction: The key step involves the cyclization of 3-chloropyridine with hydrazine to form the pyrazolo[4,3-b]pyridine core. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent at the 3-position can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products:
Oxidation: 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid.
Reduction: 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of kinase inhibitors and other bioactive molecules.
Biology and Medicine:
This compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry:
In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). It is also explored for its potential use in agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde depends on its specific biological target
Properties
IUPAC Name |
3-chloro-2H-pyrazolo[4,3-b]pyridine-7-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-6-5(10-11-7)4(3-12)1-2-9-6/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYLWMYZJWDJQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2N=C1)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.